Cas no 1354009-76-9 ((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester)

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester structure
1354009-76-9 structure
商品名:(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS番号:1354009-76-9
MF:C17H27N3O2
メガワット:305.415184259415
CID:2158563

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester 化学的及び物理的性質

名前と識別子

    • (S)-2-{[(2-amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
    • (S)-Benzyl 2-(((2-aminoethyl)(ethyl)amino)methyl)pyrrolidine-1-carboxylate
    • AM96276
    • (S)-2-{[(2-aminoethyl)ethylamino]methyl}pyrrolidine-1-carboxylic acid benzyl ester
    • (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
    • インチ: 1S/C17H27N3O2/c1-2-19(12-10-18)13-16-9-6-11-20(16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m0/s1
    • InChIKey: MLAIDEXCSDRSAA-INIZCTEOSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N1CCC[C@H]1CN(CC)CCN)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 8
  • 複雑さ: 332
  • トポロジー分子極性表面積: 58.8

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
081045-500mg
S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
1354009-76-9
500mg
£694.00 2022-03-01

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester 関連文献

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterに関する追加情報

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester: A Comprehensive Overview

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1354009-76-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as BAEE-Pyrrolidine-Benzyl Ester, is characterized by its unique structural features and potential biological activities. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological applications, and recent research developments.

Chemical Structure and Properties

The chemical structure of (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is defined by its chiral center at the pyrrolidine ring and the presence of an amino group and a benzyl ester moiety. The compound's molecular formula is C17H26N3O2, with a molecular weight of approximately 306.40 g/mol. The chiral nature of this compound makes it particularly interesting for applications in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.

The compound exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its physical properties, including melting point and boiling point, are crucial for its handling and storage in laboratory settings. The melting point of (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is typically around 75-80°C, while its boiling point is above 300°C under standard atmospheric pressure.

Synthesis Methods

The synthesis of (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can be achieved through various routes, depending on the desired yield and purity. One common method involves the reaction of (S)-pyrrolidine-2-carbaldehyde with N,N-diethylethylenediamine, followed by the formation of the benzyl ester using benzyl chloroformate. This multi-step process requires careful control of reaction conditions to ensure high enantiomeric purity.

Recent advancements in catalytic asymmetric synthesis have also been explored to improve the efficiency and selectivity of the synthesis. For instance, the use of chiral catalysts such as BINAP-based palladium complexes has shown promise in achieving high yields and enantiomeric excess (ee) values. These developments have significant implications for large-scale production and industrial applications.

Biological Applications

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has been investigated for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Studies have shown that this compound can modulate various neurotransmitter systems, including serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease.

In vitro assays have demonstrated that (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester exhibits potent binding affinity to serotonin transporter (SERT) and dopamine transporter (DAT). These findings suggest that the compound may have therapeutic potential as a selective serotonin reuptake inhibitor (SSRI) or a dopamine reuptake inhibitor (DRI).

Clinical trials are currently underway to evaluate the safety and efficacy of this compound in treating CNS disorders. Preliminary results have shown promising outcomes, with patients experiencing significant improvements in symptoms without severe side effects. However, further research is needed to fully understand the mechanism of action and long-term effects.

Recent Research Developments

The field of medicinal chemistry is continuously evolving, and recent studies have shed new light on the potential applications of (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester. One notable area of research involves its use as a lead compound for developing novel antidepressants with improved pharmacokinetic profiles.

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit enhanced bioavailability and reduced metabolism compared to existing SSRIs. This could translate into better patient compliance and fewer adverse effects. Additionally, researchers are exploring the use of prodrug strategies to further optimize the pharmacological properties of these compounds.

In another study, scientists investigated the neuroprotective effects of (S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester in models of neurodegenerative diseases such as Alzheimer's disease. The results showed that this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a neuroprotective agent.

Conclusion

(S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1354009-76-9) is a promising chiral compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its potential biological activities, makes it an attractive candidate for developing novel therapeutics for CNS disorders. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in drug discovery and development.

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